SKF 83959

Description

Historical Context and Evolution of SKF83959 as a Research Probe

The history of SKF83959 as a research probe is intertwined with the evolving understanding of dopamine (B1211576) receptor pharmacology. Initially identified as a dopamine D1 receptor agonist, early research focused on its effects on behaviors associated with D1 receptor activation. For instance, studies in rats with unilateral 6-hydroxydopamine lesions demonstrated that SKF83959 could induce behavioral characteristics typically associated with D1 receptor activation, such as grooming, vertical jaw movements, incisor chattering, and contralateral rotations. oup.com

However, biochemical studies presented a more nuanced picture. While behaviorally acting like a D1 agonist, SKF83959 exhibited antagonist-like effects on dopamine receptors by failing to stimulate adenylyl cyclase activity and inhibiting dopamine-induced adenylyl cyclase activity. oup.com This discrepancy between behavioral and biochemical profiles hinted at a more complex mechanism of action than simple D1 agonism.

The discovery that SKF83959 could induce phospholipase C-mediated phosphoinositide hydrolysis in brain slices from rats and monkeys suggested an action on phosphoinositide (PI)-linked D1-like receptors. oup.com This finding was pivotal in the evolution of SKF83959 as a research probe, shifting the focus towards its potential to activate non-canonical signaling pathways associated with dopamine receptors.

Further research proposed that SKF83959 might activate a PI-linked signaling unit potentially composed of heterodimerized D1-D2 receptors. oup.com This hypothesis suggested that SKF83959 could stimulate Gq/11 proteins, leading to phospholipase C-mediated PI hydrolysis, release of intracellular calcium, and subsequent activation of calcium-/calmodulin-dependent protein kinase II (CaMKII). oup.com This proposed mechanism positioned SKF83959 as a key tool for investigating the functional relevance of dopamine receptor heteromers and their associated signaling pathways.

Despite the widespread use of SKF83959 as a probe for PI-linked D1-like receptor signaling, later studies have challenged the notion that its effects on phospholipase C are solely mediated by D1 receptors. Some research suggests that at concentrations required to activate PLC, off-target receptors may be involved, and that SKF83959 might be a partial agonist at both D1-mediated adenylate cyclase and β-arrestin recruitment, similar to the classical partial agonist SKF38393. bohrium.comresearchgate.net These findings underscore the ongoing evolution of the understanding of SKF83959's pharmacology and highlight the importance of careful interpretation of research findings obtained using this compound.

Beyond dopamine receptors, SKF83959 has also been shown to interact with other targets, including acting as a potent allosteric modulator of the sigma-1 receptor. tocris.comrndsystems.comresearchgate.net This further broadens its utility as a research probe for investigating diverse signaling pathways and receptor interactions within the nervous system.

Foundational Role and Evolving Understanding of SKF83959 Pharmacology

SKF83959's foundational role in neuropharmacological research stems from its initial characterization as an atypical dopamine D1 receptor agonist with the ability to activate PLC signaling. This property distinguished it from classical D1 agonists that primarily couple to adenylyl cyclase. Early studies utilizing SKF83959 provided evidence for the existence and functional significance of non-canonical, Gq-coupled signaling pathways linked to D1-like receptors.

Research using SKF83959 has contributed to the understanding of dopamine's role in various behaviors and neuronal processes. Studies have examined its effects on operant behaviors, acoustic startle reflex, eye blinking, maternal behavior, and locomotor activity in animal models. oup.com Its behavioral activity in rat and primate models of Parkinson's disease has also been investigated. nih.gov

The proposed interaction of SKF83959 with D1-D2 receptor heteromers has been a significant area of research. Studies suggested that SKF83959 could activate these heteromers, leading to Gq/11 protein coupling and downstream signaling cascades involving PLC and intracellular calcium release. oup.compnas.org This line of research has provided insights into the potential functional consequences of dopamine receptor co-localization and interaction.

However, the understanding of SKF83959's pharmacology continues to evolve, with contradictory findings emerging regarding its selectivity and mechanisms of action. While some studies support its role as a functionally selective D1 ligand with bias towards PLC signaling, others suggest it acts primarily as a partial agonist at canonical D1 signaling pathways (adenylate cyclase and β-arrestin recruitment) and that its effects on PLC might be due to off-target interactions or require much higher concentrations than those producing behavioral effects. bohrium.comresearchgate.netnih.govresearchgate.net For instance, studies in primate cells indicated that SKF83959 acted as a D1 receptor antagonist in terms of stimulating cAMP formation, despite showing high affinity for the D1 receptor. capes.gov.brnih.gov

Furthermore, research has revealed SKF83959's interactions with other targets, such as the sigma-1 receptor, where it acts as a potent allosteric modulator. tocris.comrndsystems.comresearchgate.net It has also been reported to inhibit sodium and delayed rectifier potassium channels. wikipedia.org These findings highlight the complexity of SKF83959's pharmacological profile and necessitate careful consideration of potential off-target effects when interpreting research results.

Despite the ongoing debate regarding its precise mechanisms, SKF83959 remains a valuable tool for neuropharmacological research, particularly for exploring the diverse signaling pathways activated by dopaminergic compounds and investigating the functional roles of different receptor populations and their interactions. The evolving understanding of its pharmacology underscores the dynamic nature of research in this field.

Key Research Findings on SKF83959 Activity

| Target/Signaling Pathway | Observed Effect | Notes | Source(s) |

| Dopamine D1-like receptors (behavioral) | Induction of grooming, vertical jaw movements, incisor chattering, contralateral rotations in lesioned rats. | Behavioral characteristics of D1 receptor activation. | oup.com |

| Dopamine receptors (adenylyl cyclase) | Antagonist-like effects (failure to stimulate, inhibition of DA-induced activity); Partial agonist activity. | Contradictory findings depending on the study and system. | oup.comresearchgate.netnih.gov |

| Phosphoinositide (PI) hydrolysis / PLC | Induction of hydrolysis in rat and monkey brain slices; Stimulation via Gq/11 proteins. | Initially linked to D1-like receptors/D1-D2 heteromers, but debated if solely D1-mediated, potential off-target effects. | oup.combohrium.comresearchgate.netnih.govplos.orgoup.comnih.gov |

| Intracellular Calcium Release | Stimulation following PLC activation. | Linked to PI hydrolysis and potentially D1-D2 heteromers. | oup.compnas.orgplos.orgoup.comnih.govnih.gov |

| CaMKII activation | Activation downstream of calcium release. | Linked to PI/calcium signaling pathway. | oup.compnas.orgplos.orgoup.comresearchgate.net |

| D1-D2 receptor heteromer | Proposed agonist activity, coupling to Gq/11. | Subject of ongoing research and some controversy. | oup.comnih.govpnas.orgoup.comfrontiersin.org |

| Sigma-1 receptor | Potent allosteric modulator. | An important non-dopaminergic target. | tocris.comrndsystems.comresearchgate.netresearchgate.net |

| Sodium channels | Inhibition. | Additional ion channel modulation. | wikipedia.org |

| Delayed rectifier potassium channels | Inhibition. | Additional ion channel modulation. | wikipedia.org |

| Alpha-2 adrenoceptor | Antagonist activity. | Demonstrated in primate cells. | capes.gov.brnih.gov |

| Noradrenaline transporter | Interference. | Demonstrated in primate cells. | capes.gov.brnih.gov |

| ERK1/2 phosphorylation (astrocytes) | Enhancement via PLC-PKCδ signaling. | Linked to astrocyte migration. | plos.orgresearchgate.net |

| BDNF production (striatum) | Increased production via calcium pathway. | Linked to D1-D2 receptor heteromer activation. | pnas.org |

| Calcineurin/GSK-3β pathway (hippocampus) | Inhibition via sigma-1 receptor activation. | Linked to amelioration of memory impairment and depressive-like behavior in epilepsy model. | researchgate.net |

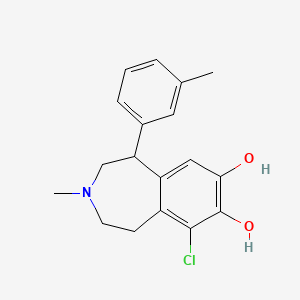

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYTVOBSFOHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043818 | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-85-5 | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 83959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Pharmacological Characterization of Skf83959

Dopamine (B1211576) Receptor Interactions

SKF83959 primarily interacts with dopamine D1-like receptors, which include the D1 and D5 subtypes, and to a lesser extent, with D2-like receptors, comprising the D2 and D3 subtypes. medchemexpress.comtargetmol.comresearchgate.net Its affinity and functional activity at these receptors contribute to its observed pharmacological effects. nih.govmedchemexpress.comtargetmol.comresearchgate.net

D1-like Receptor Subtype Affinity and Functional Activity

SKF83959 exhibits high affinity for both D1 and D5 receptors. medchemexpress.comtargetmol.comresearchgate.net While initially reported to have unique functional selectivity, particularly concerning phospholipase C (PLC) signaling, later research has provided a more nuanced view of its activity. nih.govbohrium.comresearchgate.netnih.gov

Contrary to earlier suggestions of being a functionally selective ligand with antagonistic properties at D1-mediated adenylate cyclase (AC) signaling, SKF83959 is characterized as a partial agonist at D1 receptors. nih.govbohrium.comresearchgate.netnih.govoup.com Studies have shown that SKF83959 demonstrates partial agonist activity in stimulating cAMP production via D1 receptors, similar to the prototypical D1 partial agonist SKF38393. nih.govresearchgate.netunc.edu For instance, SKF83959 showed approximately 35% to 42% intrinsic activity in D1-mediated cAMP synthesis in heterologous expression systems. nih.govunc.edu It also acts as a partial agonist in D1-mediated β-arrestin recruitment. nih.govresearchgate.netnih.gov

Here is a summary of SKF83959's intrinsic activity at D1 receptors:

| Signaling Pathway | Intrinsic Activity (% of maximal response) | Reference |

| cAMP Synthesis (CHO cells, human D1) | 35 ± 2% | nih.govunc.edu |

| cAMP Synthesis (HEK-293 cells, human D1) | 42 ± 6% | nih.gov |

| β-arrestin Recruitment (D1-mediated) | 32 ± 2% | nih.gov |

SKF83959 also possesses high affinity for the D5 receptor subtype. medchemexpress.comtargetmol.comresearchgate.net The D5 receptor is another member of the D1-like family and is also coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase. wikipedia.org Some research initially suggested that SKF83959 might selectively activate PLC signaling via D5 receptors or D1-D2 heterodimers, independent of the AC pathway. pnas.orgwikipedia.orgresearchgate.netfrontiersin.orgbac-lac.gc.ca However, more recent and in-depth characterizations indicate that SKF83959 does not significantly stimulate PLC activity via D1 receptors in heterologous systems. nih.govbohrium.comresearchgate.netnih.gov While D5 receptors have been implicated in PLC signaling in some contexts, the direct and selective activation of this pathway by SKF83959 through D5 receptors remains a subject of ongoing investigation and some debate in the literature. bohrium.comwikipedia.orgwikipedia.orgresearchgate.netfrontiersin.org

Affinity values for SKF83959 at D1 and D5 receptors have been reported:

| Receptor Subtype | Species | Ki (nM) | K0.5 (nM) | Reference |

| D1 | Rat | 1.18 | 2.5 ± 0.2 | medchemexpress.comtargetmol.comresearchgate.netunc.edu |

| D1 | Human | - | Similar to rat | nih.govunc.edu |

| D5 | Rat | 7.56 | - | medchemexpress.comtargetmol.comresearchgate.net |

SKF83959 as a Partial Agonist at D1 Receptors

D2-like Receptor Subtype Affinity and Functional Activity

SKF83959 also interacts with D2-like receptors, although with considerably lower affinity compared to D1-like receptors. medchemexpress.comtargetmol.comresearchgate.netunc.edu The D2-like family includes the D2 and D3 receptor subtypes, which are typically coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. medchemexpress.com

Studies have shown that SKF83959 acts as a partial agonist in D2-mediated β-arrestin recruitment. nih.govunc.edu In experiments assessing D2-mediated β-arrestin activation, SKF83959 demonstrated approximately 19% of the maximal response observed with quinpirole, a full D2 agonist. nih.govunc.edu This indicates a partial agonist effect at D2 receptors regarding this signaling pathway. nih.govunc.edu

Here is a summary of SKF83959's intrinsic activity at D2 receptors in β-arrestin recruitment:

| Signaling Pathway | Intrinsic Activity (% of maximal response of Quinpirole) | Reference |

| β-arrestin Recruitment (D2-mediated) | 19 ± 2% | nih.govunc.edu |

SKF83959 exhibits micromolar affinity for D2 and D3 receptors, which is significantly lower than its nanomolar affinity for D1 and D5 receptors. medchemexpress.comtargetmol.comresearchgate.netunc.edu

Affinity values for SKF83959 at D2 and D3 receptors have been reported:

| Receptor Subtype | Species | Ki (nM) | K0.5 (µM) | Reference |

| D2 | Rat | 920 | 1.1 ± 0.2 | medchemexpress.comtargetmol.comresearchgate.netunc.edu |

| D2 | Human | - | Similar to rat | nih.govunc.edu |

| D3 | Rat | 399 | - | medchemexpress.comtargetmol.comresearchgate.net |

It is worth noting that some studies suggest that SKF83959 can exhibit high-affinity binding to the D2 receptor specifically in the presence of the D1 receptor, potentially related to the formation of D1-D2 receptor heteromers. wikipedia.orgpnas.org This high-affinity D2 binding within the heteromer might be pertussis toxin-resistant. pnas.org

SKF83959 Partial Agonism in D2-mediated Beta-arrestin Recruitment

Dopamine D1-D2 Heteromer Agonism and Related Debates

SKF83959's interaction with dopamine receptors, particularly the proposed dopamine D1-D2 heteromer, has been a significant area of research, marked by both supporting evidence and considerable debate.

Proposed Activation of D1-D2 Heterooligomers by SKF83959

Several studies have proposed that SKF83959 acts as a specific or potent agonist for a signaling complex formed by dopamine D1 and D2 receptors, referred to as the D1-D2 heteromer or heterooligomer. wikipedia.orgfrontiersin.orgpnas.orgoup.comfrontiersin.orgscholaris.ca This proposed interaction is distinct from the canonical signaling of individual D1 or D2 receptors. Activation of the D1-D2 heteromer by SKF83959 is reported to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the release of intracellular calcium. pnas.orgoup.comscholaris.canih.gov This Gq/11-mediated signaling pathway is in contrast to the typical D1 receptor coupling to Gs/olf proteins, which stimulates adenylyl cyclase (AC). pnas.orgnih.gov

Research suggests that SKF83959 may function as a full agonist at the D1 protomer and a high-affinity partial agonist at a pertussis toxin-resistant conformation of the D2 protomer within the heteromeric complex. wikipedia.orgpnas.org The concurrent binding and activation of both receptors within the heteromer are considered necessary for the Gq/11 activation and subsequent calcium release. pnas.org The proposed activation of the D1-D2 heteromer by SKF83959 has been implicated in mediating various behavioral effects, including the attenuation of cocaine reward and reinstatement of cocaine-seeking in animal models. frontiersin.orgscholaris.ca It has also been suggested to influence proteins involved in reward pathways, such as calcium calmodulin kinase II (CaMKII). oup.comfrontiersin.orgscholaris.ca

Evidence Challenging SKF83959-mediated D1-D2 Heteromer Specificity and Gq/11 Coupling

Despite the proposals for SKF83959's specific action on the D1-D2 heteromer and its coupling to Gq/11, there is contradictory evidence in the literature. Some research challenges the notion that SKF83959 is a highly biased, functionally selective D1 ligand that specifically activates the Gq/11 pathway via the D1-D2 heteromer. researchgate.net

Studies have suggested that SKF83959 may behave as a partial agonist at both D1-mediated adenylyl cyclase stimulation and β-arrestin recruitment, exhibiting properties similar to the prototypical D1 partial agonist SKF38393. researchgate.net Importantly, some rigorous in vitro characterizations have reported no activation of PLC by SKF83959 or SKF38393, even at high concentrations. researchgate.net This finding directly contradicts the hypothesis that SKF83959's effects are mediated through D1-Gq/11 coupling or the D1-D2 heteromer coupled to Gq/11. researchgate.net

The behavioral effects observed with SKF83959 that were attributed to D1-D2 heteromer activation might, according to some perspectives, be explained by its activity as a typical D1 partial agonist or by off-target interactions with other receptors. researchgate.netresearchgate.net Furthermore, the very existence of the D1-D2 heterodimer itself has been noted as a subject of controversy in the field. researchgate.net

Non-Dopaminergic Receptor Interactions

Sigma-1 Receptor Allosteric Modulatory Properties of SKF83959

SKF83959 has been identified as a potent allosteric modulator of the sigma-1 receptor (Sig1R). wikipedia.orgresearchgate.netrndsystems.comfrontiersin.orgmedchemexpress.comncats.ionih.gov Research indicates that SKF83959 can significantly enhance the binding of selective Sig1R agonists, such as ³H-pentazocine, in both brain and liver tissues. frontiersin.orgnih.gov This allosteric effect has been confirmed through saturation and dissociation kinetics assays. nih.gov The allosteric modulation of Sig1R by SKF83959 may underlie some of its observed effects that are independent of canonical D1 receptor activation, including potential neuroprotective and anti-convulsant properties. frontiersin.orgnih.gov

Serotonergic (5-HT2C) Receptor Affinity of SKF83959

SKF83959 has been reported to possess high affinity for the serotonergic 5-HT2C receptor. researchgate.netfrontiersin.org Some studies suggest that SKF83959 acts as an antagonist at the 5-HT2C receptor. mdpi.com This interaction with the 5-HT2C receptor is considered a potential off-target effect that could contribute to the broader pharmacological actions of SKF83959. researchgate.net

Adrenergic (α2C, α1) Receptor Affinity of SKF83959

Binding Affinity Data for SKF83959 at Various Receptors (Rat)

| Receptor Type | Subtype | Ki (nM) | Source |

| Dopamine | D1 | 1.18 | rndsystems.commedchemexpress.com |

| Dopamine | D5 | 7.56 | rndsystems.commedchemexpress.com |

| Dopamine | D2 | 920 | rndsystems.commedchemexpress.com |

| Dopamine | D3 | 399 | rndsystems.commedchemexpress.com |

| Serotonin (B10506) | 5-HT2C | High Affinity | researchgate.netfrontiersin.org |

| Adrenergic | α2C | High Affinity | researchgate.netfrontiersin.org |

| Adrenergic | α2 | pKi=6.41 (monkey) | capes.gov.brnih.gov |

| Adrenergic | α1 | Affinity | frontiersin.org |

| Sigma | σ1 | Potent Allosteric Modulator | wikipedia.orgresearchgate.netrndsystems.comfrontiersin.orgmedchemexpress.comncats.ionih.gov |

Note: Affinity values can vary depending on species, tissue, and experimental conditions. "High Affinity" indicates reported high affinity without a specific Ki value provided in the cited snippets.

Summary of SKF83959 Interactions

| Receptor/Heteromer | Proposed Interaction | Notes |

| Dopamine D1-D2 Heteromer | Agonist (Gq/11 coupling, Ca2+ release) | Subject of debate, specificity challenged. wikipedia.orgfrontiersin.orgpnas.orgoup.comfrontiersin.orgscholaris.canih.gov |

| Dopamine D1 | Partial Agonist (AC, β-arrestin) / Antagonist (AC) | Conflicting reports on AC coupling. researchgate.netcapes.gov.brnih.gov |

| Dopamine D2 | Low Affinity / Partial Agonist (within heteromer) | Low affinity for homomer, higher affinity within D1-D2 heteromer. pnas.orgnih.govrndsystems.commedchemexpress.com |

| Sigma-1 (σ1) | Potent Allosteric Modulator | Enhances agonist binding. wikipedia.orgresearchgate.netrndsystems.comfrontiersin.orgmedchemexpress.comncats.ionih.gov |

| Serotonin 5-HT2C | High Affinity / Antagonist | Potential off-target. researchgate.netfrontiersin.orgresearchgate.netmdpi.com |

| Adrenergic α2C | High Affinity / Antagonist | Potential off-target. researchgate.netfrontiersin.orgmdpi.comcapes.gov.brnih.gov |

| Adrenergic α1 | Affinity | Potential off-target. frontiersin.org |

Histamine (B1213489) (H1) and Muscarinic (M5) Receptor Affinity of SKF83959

Research indicates that SKF83959 possesses affinity for both histamine H1 and muscarinic M5 receptors. A broader screening study reported micromolar affinity for a variety of G protein-coupled receptors, including the H1 histamine and M5 muscarinic receptors. researchgate.net Another source also notes micromolar affinity for H1 histamine receptors. researchgate.net While some literature mentions the M5 receptor as a potential target involved in modulating dopaminergic transmission, specific high-affinity ligands for the M5 subtype remain limited, making the precise functional implications of SKF83959's M5 affinity an area of ongoing investigation. frontiersin.orgnih.gov

Ion Channel Modulation by SKF83959

Voltage-Gated Sodium Channel Inhibition by SKF83959

SKF83959 has been identified as an inhibitor of voltage-gated sodium channels. dntb.gov.ua Studies in primary cultured striatal neurons demonstrated that SKF83959 inhibits voltage-gated sodium channels in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for this effect in striatal neurons was determined to be 3.31 ± 0.39 μM. This inhibition was found to be mediated via a D1-like receptor-dependent phosphatidylinositol-PKC pathway in cultured striatal neurons. Inhibition of voltage-activated Na+ current has also been observed in rat hippocampal neurons. dntb.gov.ua

| Channel Type | Effect | IC50 (µM) | Cell Type / Preparation | Mechanism |

|---|---|---|---|---|

| Voltage-Gated Sodium Channels | Inhibition | 3.31 ± 0.39 | Primary cultured striatal neurons | D1-like receptor-dependent pathway |

| Voltage-Activated Na+ Current | Inhibition | Not specified | Rat hippocampal neurons | Not specified |

Delayed Rectifier Potassium Channel Inhibition by SKF83959

SKF83959 acts as a potent blocker of delayed rectifier potassium channels, particularly in rat hippocampal pyramidal neurons. dntb.gov.ua This inhibitory effect is dose-dependent. The IC50 value for the inhibition of the delayed rectifier K+ current (IK) in rat hippocampal neurons was reported as 41.9 ± 2.3 µM, with a Hill coefficient of 1.81 ± 0.13. In contrast, the inhibition of the A-type K+ current (IA) was less potent, with an IC50 of 307.9 ± 38.5 µM. This indicates that SKF83959 is approximately 7.3-fold more potent in suppressing IK than IA. The inhibition of IK by SKF83959 is voltage-dependent and appears to be independent of dopamine or serotonin receptors. Evidence suggests that the compound likely interacts directly with the potassium channel, potentially at the outer mouth of the pore, as intracellular application had no effect on IK. Both the R-(+)- and S-(-)-enantiomers, sometimes referred to as MCL-201 and MCL-202 respectively, as well as SKF38393, were found to inhibit IK, with the racemic SKF83959 exhibiting the strongest inhibition at tested concentrations.

| Channel Type | Effect | IC50 (µM) | Hill Coefficient | Cell Type / Preparation | Selectivity vs. IA | Mechanism |

|---|---|---|---|---|---|---|

| Delayed Rectifier Potassium Channels | Inhibition | 41.9 ± 2.3 | 1.81 ± 0.13 | Rat hippocampal neurons | 7.3-fold more potent | Voltage-dependent, Receptor-independent |

| A-type Potassium Channels | Inhibition | 307.9 ± 38.5 | 1.37 ± 0.08 | Rat hippocampal neurons | - | - |

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Enhancement by SKF83959

SKF83959 has been shown to enhance the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the Ih current, in hippocampal CA1 pyramidal neurons. dntb.gov.ua This enhancement contributes to SKF83959-induced depolarization. The effect on Ih current is dose-dependent. At a concentration of 50 µM, SKF83959 significantly increased the amplitude of Ih and caused a positive shift of approximately 6 mV in the activation curve of Ih. dntb.gov.ua This modulation of HCN channels by SKF83959 appears to be independent of dopamine receptor activation. dntb.gov.ua While the enhancement of Ih is evident, the precise molecular target of SKF83959 on the HCN channel structure has yet to be fully identified.

Elucidation of Skf83959 Mediated Intracellular Signaling Pathways

G Protein-Coupled Receptor Signaling Mechanisms

SKF83959 interacts with G protein-coupled receptors (GPCRs), primarily focusing on dopamine (B1211576) D1-like receptors. plos.org The downstream effects of this interaction involve various signaling cascades mediated by different G proteins.

Adenylyl Cyclase (AC) and cAMP Pathway Regulation by SKF83959

The canonical signaling pathway for D1-like receptors (D1 and D5) involves coupling to GαOLF or GαS proteins, leading to the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. bohrium.com

Early reports suggested that SKF83959 had minimal or even antagonistic effects on the activation of adenylyl cyclase, proposing it was a biochemical antagonist at D1-coupled adenylate cyclase. researchgate.netoup.comunc.edunih.gov However, more recent and in-depth pharmacological characterizations indicate that SKF83959 acts as a partial agonist at adenylate cyclase in both in vitro and ex vivo systems. nih.govbohrium.comresearchgate.netresearchgate.net Studies in CHO cells and HEK-293 cells expressing human D1 receptors showed that SKF83959 increased cAMP production, albeit with lower intrinsic activity compared to full agonists like dopamine or the prototypical partial agonist SKF38393. nih.gov The activity of SKF83959 on cAMP production was blocked by the D1 receptor antagonist SCH23390, confirming it is a D1 receptor-mediated response. nih.gov

Data from various studies on SKF83959's effect on cAMP production:

| Cell Type / System | Receptor Expressed | SKF83959 Intrinsic Activity (vs. Dopamine/SKF38393) | D1 Antagonist Blockade | Source |

| CHO cells | Human D1 | 35 ± 2% (vs. dopamine) | Yes (SCH23390) | nih.gov |

| HEK-293 cells | Human D1 | ~50% (vs. SKF38393) | Yes (SCH23390) | nih.gov |

| HEK-293 cells (luciferase assay) | Human D1 | 42 ± 6% (vs. dopamine) | Yes (SCH23390) | nih.gov |

| Rat brain striatal homogenates | Endogenous D1 | Partial agonist (slightly less than SKF38393) | Not specified | nih.gov |

These findings challenge the earlier notion of SKF83959 being an antagonist of D1-mediated adenylyl cyclase signaling and position it as a partial agonist in this pathway. nih.govresearchgate.net

Phospholipase C (PLC) and Phosphoinositide Hydrolysis Activation by SKF83959

Another proposed signaling pathway for SKF83959 involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). oup.complos.org This pathway is typically associated with Gq/11 protein coupling. plos.org

SKF83959 has been reported to stimulate phospholipase C via GαQ protein coupling, particularly in the context of a putative PI-linked D1-like receptor or D1-D2 receptor heterodimers. plos.orgbohrium.comresearchgate.netoup.comunc.eduplos.orgoup.comnih.govnih.gov Studies have shown that SKF83959 can enhance [35S]guanosine 5'-O-(3-thiotriphosphate) binding to membrane Gαq proteins, suggesting activation of these proteins. nih.govresearchgate.net

However, there is conflicting evidence regarding the direct D1 receptor-mediated activation of PLC by SKF83959. Some studies have found no significant stimulation of PLC activity by SKF83959 in heterologous systems expressing D1 receptors. nih.govbohrium.comresearchgate.net It has been proposed that the reported activation of PLC by SKF83959 might be due to off-target effects rather than direct action at D1 receptors. bohrium.comresearchgate.netresearchgate.net Despite this, other research continues to link SKF83959 to the activation of the Gq protein/PLCβ signaling pathway, particularly in specific cell types like astrocytes and in the context of D1-D2 receptor heteromers. plos.orgplos.orgoup.comnih.govnih.govspandidos-publications.com Activation of Gq/11 by SKF83959 in striatal tissue has been reported to require the activation of both D1 and D2 receptors. pnas.org

Activation of the PLC pathway leads to the production of IP3, which in turn triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. plos.orgspandidos-publications.compnas.orgspandidos-publications.com SKF83959 has been shown to increase intracellular calcium levels in various cell types, including cultured rat astrocytes and human glioblastoma cells. plos.orgspandidos-publications.com This calcium mobilization is often linked to the activation of the PLC/IP3 pathway. plos.orgspandidos-publications.comspandidos-publications.com

Studies have indicated that SKF83959-induced increases in intracellular Ca2+ can occur through the mobilization of calcium from the endoplasmic reticulum. plos.orgspandidos-publications.com This effect has been shown to be dependent on PLC activation, as evidenced by its inhibition by PLC inhibitors. spandidos-publications.com The increased intracellular calcium levels can then activate downstream signaling molecules. plos.orgspandidos-publications.com

However, some studies have reported no stimulation of calcium release by SKF83959 in cells heterologously expressing D1 and D2 subtypes, and in some cases, SKF83959 appeared to act as an antagonist of calcium mobilization. nih.gov The mechanism of D1R/D2R-mediated calcium signaling may involve more than just receptor-mediated Gq protein activation and could involve downstream signaling pathways. nih.gov Intracellular calcium mobilization by SKF83959 in striatal neurons has been reported to involve the D1-D2 receptor heterooligomer and synergistic cooperation between the receptors. pnas.org

Gq/11 Protein Coupling Mechanisms of SKF83959

Beta-arrestin Recruitment by SKF83959 in D1 and D2 Signaling

Beta-arrestins are signaling proteins that can be recruited to activated GPCRs, playing a role in receptor desensitization, internalization, and initiating G protein-independent signaling pathways. nih.gov Beta-arrestin recruitment to dopamine receptors can serve as a measure of non-cyclase signaling. nih.gov

Research indicates that SKF83959 is a partial agonist in D1-mediated beta-arrestin recruitment. nih.govbohrium.comresearchgate.netresearchgate.net In studies using cells expressing human D1 receptors, SKF83959 showed partial intrinsic activity in stimulating beta-arrestin activation. nih.gov

SKF83959 has also been evaluated for its effects on D2-mediated beta-arrestin recruitment. It showed partial agonist activity at D2-mediated beta-arrestin activation, although with much lower potency compared to its effects at the D1 receptor, consistent with its lower affinity for the D2 receptor. nih.gov This D2-mediated activity was inhibited by a D2 receptor antagonist. nih.gov

Some studies have identified SKF83959 as a G protein-biased agonist at the D1 receptor, suggesting it preferentially activates G protein signaling (like cAMP production) while failing to recruit beta-arrestin or promote receptor internalization. researchgate.netbohrium.comacs.org However, this finding is also subject to conflicting reports. bohrium.com

Data on SKF83959's effect on Beta-arrestin Recruitment:

| Receptor | SKF83959 Activity | Intrinsic Activity (vs. reference) | Potency | Source |

| D1 | Partial Agonist | 32 ± 2% | Nanomolar | nih.gov |

| D2 | Partial Agonist | 19 ± 2% (vs. quinpirole) | 1.3 ± 0.2 μM | nih.gov |

Downstream Kinase Cascades and Protein Modulation

The activation of intracellular signaling pathways by SKF83959 leads to the modulation of various downstream kinases and proteins, influencing diverse cellular processes.

Activation of D1-like receptors can initiate downstream cascades through the cAMP/protein kinase A (PKA) signaling pathway. nih.gov PKA can phosphorylate various substrates in the cytosol, nucleus, and synaptic membranes, and can also influence other effectors like DARPP-32 and ERK1/2. frontiersin.org

In the context of PLC activation, the production of DAG can activate protein kinase C (PKC). plos.org Studies in cultured rat astrocytes have shown that SKF83959-induced increases in ERK1/2 phosphorylation are dependent on PLC-PKCδ signaling. plos.org Both non-selective PKC inhibitors and PKCδ selective inhibitors prevented this effect. plos.org

Increased intracellular calcium levels resulting from PLC activation can activate calcium-dependent kinases such as calcium-/calmodulin-dependent protein kinase II (CaMKII) and protein phosphatase 2B (calcineurin). oup.complos.orgnih.govpnas.orgoup.com SKF83959 has been shown to activate CaMKII, particularly through D1-D2 receptor heteromer-mediated calcium signaling. oup.comnih.gov This activation of CaMKII has been implicated in the phosphorylation of downstream targets like CREB (cAMP-response element binding protein). oup.complos.orgnih.gov In brain slices, SKF83959 has been reported to activate CREB and DARPP-32 via PLC/IP3/Ca2+/CaMKII and PLC/IP3/Ca2+/cyclin-dependent kinase 5 (CDK5) signals, respectively. plos.org

SKF83959 has also been shown to promote ERK1/2 activation in cultured rat astrocytes, which is dependent on PLC but not necessarily on IP3/Ca2+ signaling directly for ERK1/2 phosphorylation itself, although the initial calcium increase is linked to PLC activation. plos.org Activation of ERK and p38 pathways has been implicated in the neuroprotective effects of SKF83959 in certain cell types. nih.gov Pretreatment with inhibitors of ERK and p38 significantly blunted the cytoprotective effects of SKF83959. nih.gov

The downstream effects of SKF83959 on protein phosphorylation, such as CaMKII and CREB, can exhibit task- and brain region-dependent patterns. oup.comnih.gov

| Downstream Effector | Upstream Pathway | Effect of SKF83959 | Cell Type / Context | Source |

| PKA | cAMP pathway (D1-mediated) | Activation (due to partial agonism at AC) | Various, including striatal neurons | nih.govfrontiersin.org |

| PKCδ | PLC/DAG pathway | Activation | Cultured rat astrocytes | plos.org |

| ERK1/2 | PLC-PKCδ, potentially other pathways | Activation/Phosphorylation | Cultured rat astrocytes, RGC-5 cells | plos.orgnih.gov |

| p38 MAPK | Not fully elucidated in sources, distinct from JNK | Activation | RGC-5 cells | nih.gov |

| CaMKII | PLC/IP3/Ca2+ pathway (D1-D2 heteromer-mediated) | Activation | Brain slices, striatal neurons | oup.complos.orgnih.govpnas.orgoup.com |

| Calcineurin (PP2B) | Calcium signaling pathway | Involved in downstream signaling | Neurons | oup.comnih.gov |

| CREB | PLC/IP3/Ca2+/CaMKII pathway, PKA pathway | Activation/Phosphorylation (can be task/region-dependent) | Brain slices, striatal neurons | oup.complos.orgnih.gov |

| DARPP-32 | PLC/IP3/Ca2+/CDK5 pathway, PKA pathway | Activation | Brain slices, striatal neurons | plos.orgfrontiersin.org |

| CDK5 | PLC/IP3/Ca2+ pathway | Involved in DARPP-32 activation | Brain slices | plos.org |

| BDNF | D5/PLC/IP3/CaMKIIα pathway | Promotes expression (hippocampus), necessary for antidepressant effects in a model | Hippocampus (chronic social defeat stress model) | nih.govoup.com |

| Calpains | Increased intracellular Ca2+ | Activation/Dysregulation | Human glioblastoma cells | spandidos-publications.com |

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation and Regulation by SKF83959

Activation of the D1-D2 receptor heteromer by SKF83959 has been demonstrated to induce the phosphorylation of CaMKIIα at threonine 286 in both HEK 293 cells and the murine striatum nih.gov. This phosphorylation leads to the constitutive activation of CaMKIIα, a calcium-sensitive serine/threonine protein kinase crucial for synaptic plasticity nih.gov. The activation of CaMKII by SKF83959 is reported to occur through calcium signaling mediated by the D1-D2 receptor heteromer, rather than through N-methyl-D-aspartate receptors nih.gov.

Studies investigating the effects of SKF83959 on operant behaviors have revealed task-dependent changes in CaMKII signaling in specific striatal subareas. For instance, in a delayed reinforcement 10-second (DRL10) task, SKF83959 increased phospho-CaMKII levels in the nucleus accumbens (NAc), while decreasing them in the dorsal striatum (DS). In contrast, in a fixed-interval 30-second (FI30) task, SKF83959 decreased phospho-CaMKII in the NAc. These findings suggest that SKF83959's influence on behavior may be linked to its differential regulation of CaMKII in distinct striatal regions involved in processing different types of behaviors nih.govoup.comresearchgate.net.

CaMKII activation has also been linked to the regulation of brain-derived neurotrophic factor (BDNF) expression oup.complos.org. SKF83959-induced activation of the D1-D2 receptor heteromer resulted in increased CaMKIIα phosphorylation and subsequent BDNF expression in the NAc oup.complos.orgpnas.org. This suggests a pathway where SKF83959, via the D1-D2 heteromer and CaMKII, can influence neurotrophic support and potentially neuronal growth pnas.org.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition by SKF83959

SKF83959 has been shown to significantly inhibit hydrogen peroxide (H2O2)-activated glycogen synthase kinase-3 beta (GSK-3β) targetmol.comnih.gov. This inhibition is associated with the neuroprotective effects of SKF83959 targetmol.comnih.gov. The D1-like receptor, potentially the phosphatidylinositol (PI)-linked D1 receptor, is implicated in this process through the modulation of the PI 3-kinase (PI 3-K)/Akt/GSK-3β pathway nih.gov. Inhibition of GSK-3β by SKF83959 can also attenuate the inhibitory effects of H2O2 on the expression of inducible NO synthase and the production of NO targetmol.comnih.gov.

Furthermore, SKF83959's inhibition of GSK-3β activity has been linked to its potential allosteric activation of the sigma-1 receptor patsnap.comresearchgate.net. This suggests a possible receptor-independent mechanism contributing to SKF83959's effects on GSK-3β nih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation by SKF83959

The MAPK signaling pathways, including ERK, p38, and JNK, play critical roles in various cellular responses, including proliferation, differentiation, and survival nih.govmolvis.org. SKF83959 has been shown to modulate these pathways.

SKF83959 has been found to enhance ERK1/2 phosphorylation nih.govnih.gov. In cultured rat astrocytes, this phosphorylation is mediated by the putative phosphatidylinositol-linked D1-like receptors and promotes cell migration nih.govnih.gov. The SKF83959-induced ERK1/2 phosphorylation in astrocytes appears to be independent of intracellular Ca2+ but dependent on phospholipase C (PLC) and protein kinase C delta (PKCδ) signaling nih.govnih.govplos.org. Inhibition of PLC or PKCδ prevents the increase in ERK1/2 phosphorylation induced by SKF83959 nih.govnih.govplos.org.

In the context of neuroprotection against H2O2-induced injury in RGC-5 cells, SKF83959 treatment resulted in the preservation of phospho-ERK levels nih.govmolvis.org. The activation of ERK is considered important for the cytoprotective effects of SKF83959 in this model nih.govmolvis.org.

However, some studies suggest that SKF83959 does not induce prominent ERK1/2 phosphorylation in the hippocampus and striatum, unlike other D1-like agonists rcsi.com. This discrepancy might be related to the specific receptor subtypes or signaling pathways involved in different brain regions or cell types.

SKF83959 has been shown to activate p38 MAPK scispace.com. In RGC-5 cells subjected to H2O2-induced injury, SKF83959 treatment preserved phospho-p38 levels, and the activation of p38 MAPK was involved in the neuroprotective effect of SKF83959 nih.govmolvis.orgmolvis.org. Inhibition of p38 MAPK significantly blunted the cytoprotection provided by SKF83959 nih.govmolvis.org. SKF83959 utilizes the p38 pathway for protection against H2O2-induced damage scispace.com.

SKF83959 has also been reported to inhibit the MAPK/mTOR signaling pathway in glioblastoma cells, which contributes to impaired autolysosome and lysosome biogenesis sci-hub.se.

Assessment of the JNK pathway in the context of SKF83959's neuroprotective effects against H2O2-induced injury in RGC-5 cells indicated that JNK activity was not associated with the protection provided by SKF83959 nih.govmolvis.org. Treatment with H2O2 did not cause an obvious influence on phospho-JNK levels, and a specific JNK inhibitor did not attenuate SKF83959-mediated neuroprotection nih.govmolvis.org.

p38 MAPK Activation by SKF83959

Neurotrophic Factor and Gene Expression Regulation by SKF83959

SKF83959 has been shown to influence the expression of neurotrophic factors and regulate gene expression. Acute activation of the D5 receptor by SKF83959 enhanced brain-derived neurotrophic factor (BDNF) expression and signaling through its receptor, tropomyosin receptor kinase B (TrkB), in the prefrontal cortex of rats and D1 receptor gene-deleted mice nih.govnih.gov. This effect was not observed in D5 receptor gene-deleted mice, highlighting the role of the D5 receptor in this process nih.govnih.gov. These changes in BDNF signaling were accompanied by increased expression of GAD67, a protein implicated in the etiology of schizophrenia nih.govnih.gov.

SKF83959 significantly promoted the elevation of BDNF expression, potentially through cAMP response element binding protein (CREB)-directed gene transcription nih.gov. CaMKII, which is activated by SKF83959, can phosphorylate CREB, leading to its dimerization and activation of subsequent gene expression nih.gov.

In the striatum, SKF83959-induced activation of the D1-D2 receptor heteromer resulted in increased BDNF expression in nucleus accumbens core and shell neurons pnas.org. This suggests that the calcium pathway, activated by the D1-D2 heteromer, is involved in increasing BDNF production pnas.org.

Brain-Derived Neurotrophic Factor (BDNF) and TrkB Pathway Modulation by SKF83959

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in synaptic plasticity, learning, and memory, exerting its effects primarily through activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). jst.go.jp The BDNF/TrkB signaling pathway is vital for neuronal survival, morphology, and functions like anti-inflammation and antiapoptosis. frontiersin.org Studies have demonstrated that SKF83959 can modulate the BDNF-TrkB pathway. For instance, research using a scopolamine-induced model of dementia showed that SKF83959 treatment significantly counteracted the scopolamine-induced reduction in BDNF signaling cascade in the hippocampus. jst.go.jpjst.go.jp This effect was evidenced by the reversal of decreased BDNF, phosphorylated TrkB (pTrkB), and phosphorylated CREB (pCREB) expression levels in the hippocampus following SKF83959 administration. jst.go.jp

The involvement of the BDNF/TrkB pathway in the effects of SKF83959 is further supported by studies utilizing K252a, a selective inhibitor of TrkB. jst.go.jpresearchgate.net K252a was found to significantly attenuate the protective effects of SKF83959 in the scopolamine (B1681570) model, suggesting that the beneficial effects of SKF83959 are, at least in part, mediated through the activation of TrkB signaling. jst.go.jp Similarly, in a chronic social defeat stress model of depression, SKF83959 produced antidepressant effects which were associated with the restoration of decreased hippocampal BDNF signaling. oup.comnih.gov This restoration involved an increase in phosphorylated forms of key downstream signaling molecules, including ERK1/2, AKT, and CREB, all linked to BDNF signaling activation. oup.com The antidepressant-like effects of SKF83959 in this model were blocked by K252a, further highlighting the necessity of the BDNF-TrkB system for these effects. researchgate.net

These findings collectively indicate that SKF83959 can positively modulate the BDNF-TrkB signaling pathway, particularly in the hippocampus, which may contribute to its observed effects in models of cognitive dysfunction and depression. jst.go.jpoup.comnih.govjst.go.jp

cAMP Response Element-Binding Protein (CREB) Phosphorylation in SKF83959 Context

cAMP Response Element-Binding Protein (CREB) is a critical transcription factor in the brain that plays a significant role in regulating the biosynthesis of numerous pro-survival proteins, including BDNF. researchgate.net CREB phosphorylation at serine-133 is a key event that leads to CREB dimerization and activation of subsequent gene expression. oup.comscholaris.ca Research into the effects of SKF83959 has frequently examined its impact on CREB phosphorylation.

Studies have shown that SKF83959 can influence CREB phosphorylation in a context- and region-dependent manner. In a study investigating the effects of SKF83959 on operant behaviors, phospho-CREB levels showed distinct patterns in different brain regions. nih.govoup.com For instance, phospho-CREB levels decreased in the nucleus accumbens and hippocampus in one behavioral task (FI30), while increasing in the nucleus accumbens in another (DRL10). nih.govoup.com These regional-dependent changes in CaMKII-CREB signaling were correlated with the behavioral effects of SKF83959. nih.govoup.com

Further research has linked SKF83959's effects on CREB phosphorylation to its modulation of the BDNF-TrkB pathway and its potential therapeutic effects. In the scopolamine model of dementia, SKF83959 treatment reversed the scopolamine-induced decrease in pCREB levels in the hippocampus, alongside its effects on BDNF and pTrkB. jst.go.jp This suggests that the positive modulation of the BDNF-TrkB pathway by SKF83959 is associated with increased CREB phosphorylation. jst.go.jp Similarly, in the chronic social defeat stress model, SKF83959 administration increased the phosphorylation of hippocampal CREB, an effect linked to the activation of BDNF signaling. oup.comnih.gov Inhibition of the BDNF receptor TrkB with K252a also antagonized the actions of SKF83959 on hippocampal pCREB levels. researchgate.net

The mechanism by which SKF83959 affects CREB phosphorylation appears to involve calcium signaling and downstream kinases like CaMKII. nih.govoup.comscholaris.ca SKF83959 is known to stimulate the PLC/IP3 pathway, leading to intracellular calcium release and activation of CaMKII, which can phosphorylate CREB at serine-133. nih.govoup.comnih.govresearchgate.netscholaris.ca Studies have shown that SKF83959-induced enhanced CREB phosphorylation at Ser133 in striatal neurons and cell lines was attenuated by blocking intracellular Ca2+ release or CaMKII activation. scholaris.ca This supports the notion that CaMKII-CREB-mediated signaling is involved in the cellular mechanisms of SKF83959. nih.govoup.com

While the precise upstream receptors mediating SKF83959's effects on these pathways are still under investigation, with evidence pointing towards involvement of D5 receptors and D1-D2 heteromers, the downstream effects on BDNF/TrkB signaling and CREB phosphorylation are consistently observed in various experimental contexts. nih.govoup.comoup.comnih.govscholaris.ca

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| SKF83959 | 133538 nih.gov, 9995976 nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | 101298732 , 138113753 , 22 researchgate.net, 3045335 fishersci.fi, 676310 wikipedia.org, 146347459 wikipedia.org, 241 epa.gov, 11957685 wikipedia.org, 17489 wikipedia.org, 6076 wikipedia.org, 71509318 nih.gov, 3050408 guidetopharmacology.org, 504433-24-3 mrc.ac.uk, 637542 researchgate.net (Note: Multiple CIDs found for related/associated entries in PubChem search results, listing relevant ones from snippets.) |

| Tropomyosin receptor kinase B (TrkB) | 101298732 , 138113753 , 22 researchgate.net, 3045335 fishersci.fi, 676310 wikipedia.org, 146347459 wikipedia.org, 241 epa.gov, 11957685 wikipedia.org, 17489 wikipedia.org, 6076 wikipedia.org, 71509318 nih.gov, 3050408 guidetopharmacology.org, 504433-24-3 mrc.ac.uk, 637542 researchgate.net (Note: Multiple CIDs found for related/associated entries in PubChem search results, listing relevant ones from snippets.) |

| cAMP Response Element-Binding Protein (CREB) | 138113753 , 10955174 frontiersin.org, 33 uni-freiburg.de, 71509318 nih.gov (Note: Multiple CIDs found for related/associated entries in PubChem search results, listing relevant ones from snippets.) |

| K252a | Not explicitly found in the search results with a CID, but identified as a TrkB inhibitor. jst.go.jpresearchgate.net |

| CaMKII | Not explicitly found in the search results with a CID, but identified as a downstream kinase. nih.govoup.comnih.govresearchgate.netscholaris.ca |

| PLC | Not explicitly found in the search results with a CID, but identified as a signaling enzyme. nih.govoup.combohrium.comoup.comnih.govspandidos-publications.complos.org |

| IP3 | Not explicitly found in the search results with a CID, but identified as a signaling molecule. oup.comnih.govplos.org |

| D5 receptor | Not applicable (protein receptor) oup.comnih.govwikipedia.org |

| D1-D2 heteromer | Not applicable (protein complex) nih.govoup.comwikipedia.orgbohrium.comoup.comscholaris.ca |

| ERK1/2 | Not explicitly found in the search results with a CID, but identified as a signaling molecule. oup.complos.orgdntb.gov.ua |

| AKT | Not explicitly found in the search results with a CID, but identified as a signaling molecule. oup.comfrontiersin.orgdntb.gov.ua |

| Scopolamine | Not explicitly found in the search results with a CID, but used as a model inducer. jst.go.jpjst.go.jp |

Interactive Data Tables

Based on the provided text, a potential data table could summarize the effects of SKF83959 on phospho-CREB levels in different brain regions and behavioral tasks as described in nih.gov and oup.com.

| Behavioral Task | Brain Region | SKF83959 Effect on Phospho-CREB Levels | Source |

| FI30 | Nucleus Accumbens | Decreased | nih.govoup.com |

| FI30 | Hippocampus | Decreased | nih.govoup.com |

| DRL10 | Nucleus Accumbens | Increased | nih.govoup.com |

| DRL10 | Dorsal Striatum | No significant change mentioned for pCREB in this specific context, though correlated with pCaMKII. nih.govoup.com | nih.govoup.com |

| FI30 | Dorsal Striatum | Positively correlated with pCaMKII. nih.govoup.com | nih.govoup.com |

| DRL10 | Hippocampus | No significant change mentioned. nih.govoup.com | nih.govoup.com |

Another table could summarize the effects of SKF83959 on BDNF, pTrkB, and pCREB in the hippocampus in the scopolamine model.

| Treatment Group | Hippocampal BDNF Expression | Hippocampal pTrkB Expression | Hippocampal pCREB Expression | Source |

| Scopolamine | Decreased | Decreased | Decreased | jst.go.jp |

| Scopolamine + SKF83959 | Reversed decrease | Reversed decrease | Reversed decrease | jst.go.jp |

| Scopolamine + SKF83959 + K252a | Significantly less than Scopolamine + SKF83959 group | Significantly less than Scopolamine + SKF83959 group | Significantly less than Scopolamine + SKF83959 group | jst.go.jp |

Investigative Applications of Skf83959 in Neurological and Psychiatric Research

Neurodegenerative Disorders

Neurodegenerative disorders, characterized by the progressive loss of structure or function of neurons, represent a major area of research where SKF83959 has been explored for its potential therapeutic properties.

Parkinson's Disease Models Utilizing SKF83959

Parkinson's disease (PD) is a chronic, progressive motor disorder resulting from the degeneration of dopaminergic neurons in the substantia nigra. d-nb.info Preclinical models of PD, such as those induced by 6-hydroxydopamine (6-OHDA) lesions in rodents or MPTP treatment in primates, have been instrumental in evaluating the effects of compounds like SKF83959. researchgate.netd-nb.infoplos.orgnih.govcapes.gov.br

Research utilizing animal models of Parkinson's disease has demonstrated the therapeutic efficacy and antiparkinsonian effects of SKF83959. Studies in 6-OHDA-lesioned rat models and MPTP-treated marmosets and rhesus monkeys have shown that SKF83959 can produce potent therapeutic effects. researchgate.netplos.orgnih.govcapes.gov.br In bilaterally MPTP-treated rhesus monkeys, sub-chronic administration of SKF83959 increased goal-directed limb movements, even in animals unresponsive to L-dopa. plos.org This therapeutic effect remained stable during the treatment period. plos.org In 6-OHDA-lesioned rats, SKF83959 has also shown effective antiparkinsonian action. nih.gov The antiparkinsonian effects may be partly attributed to its actions on ion channels. researchgate.net While initially considered a D1-like receptor agonist, some studies in primate cells suggest SKF83959 may act as a D1 receptor antagonist in certain contexts, complicating the understanding of the precise receptor mechanisms underlying its antiparkinsonian effects. capes.gov.brnih.gov

L-DOPA-induced dyskinesia (LID) is a common motor complication in the treatment of Parkinson's disease. Investigations have explored the ability of SKF83959 to modulate dyskinetic movements in PD models. Chronic administration of SKF83959 has been shown to induce less severe dyskinesia compared to chronic L-DOPA treatment in 6-OHDA-lesioned rat models. nih.gov Furthermore, chronic co-administration of SKF83959 significantly attenuated the development of LID in these models without reducing antiparkinsonian potency. d-nb.infonih.gov This anti-dyskinesia effect was not observed with acute administration in rats with established LID, suggesting its role in preventing or reducing the development of dyskinesia. nih.gov The mechanism might involve a reduction in the hyperexcitability of striatal neurons. plos.org

Beyond symptomatic relief, research has investigated the potential neuroprotective effects of SKF83959, which are crucial for slowing the progression of neurodegenerative disorders like PD. SKF83959 has demonstrated neuroprotective actions in various models. researchgate.nettargetmol.comoup.complos.org These effects may be mediated through multiple mechanisms, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK3β) researchgate.nettargetmol.complos.orgresearchgate.net and the promotion of brain-derived neurotrophic factor (BDNF) signaling researchgate.netoup.comresearchgate.netnih.govjst.go.jp. Some studies suggest that the neuroprotective effects can involve both D1 receptor-dependent and receptor-independent pathways. targetmol.complos.org For instance, its action on increasing Ih current through a D1 receptor-independent mechanism has been proposed as a novel mechanism for its neuroprotective effects. plos.org Additionally, SKF83959 has been shown to attenuate hydrogen peroxide-induced injury in neuronal cells, involving the activation of ERK and p38 pathways. plos.orgnih.gov Its anti-oxidative activity may also contribute to neuroprotection. targetmol.com

Role of SKF83959 in Dyskinesia Attenuation

Alzheimer's Disease and Dementia Models with SKF83959

Alzheimer's disease (AD) and other forms of dementia are characterized by progressive cognitive decline. Research has utilized models of cognitive dysfunction to assess the potential benefits of SKF83959.

Studies have explored the effects of SKF83959 on cognitive impairments in preclinical models. In the scopolamine (B1681570) model of dementia, which mimics cholinergic dysfunction seen in AD, SKF83959 administration significantly improved scopolamine-induced memory impairments in behavioral tasks such as the passive avoidance task, Y-maze test, and Morris water maze task. targetmol.comresearchgate.netjst.go.jpnih.govjst.go.jp This amelioration of cognitive dysfunction is associated with the modulation of hippocampal BDNF signaling. researchgate.netjst.go.jp Specifically, SKF83959 treatment antagonized the scopolamine-induced down-regulation of the BDNF signaling cascade in the hippocampus. jst.go.jp Inhibition of tyrosine kinase B (TrkB), a receptor for BDNF, attenuated the protective effects of SKF83959 in this model, highlighting the importance of the BDNF-TrkB pathway. jst.go.jp Furthermore, SKF83959 has been shown to enhance hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction. nih.gov Its role as a potent allosteric modulator of the sigma-1 receptor is also considered relevant to its ability to ameliorate cognitive dysfunction. researchgate.nettargetmol.comresearchgate.netmedchemexpress.commedchemexpress.com

Here is a summary of key findings regarding SKF83959's effects in neurological disease models:

| Disease Model | Observed Effect | Potential Mechanism(s) | Reference(s) |

| 6-OHDA-lesioned rat (Parkinson's Disease) | Antiparkinsonian effects, Attenuation of L-DOPA-induced dyskinesia development | PI-linked D1-like receptor activity, Modulation of striatal neuronal excitability, Inhibition of GSK3β, BDNF signaling | researchgate.nettargetmol.comd-nb.infoplos.orgnih.govresearchgate.net |

| MPTP-treated primate (Parkinson's Disease) | Antiparkinsonian effects | D1-like receptor interaction (complex pharmacology), Action on ion channels | researchgate.netplos.orgcapes.gov.br |

| Scopolamine-induced dementia (Alzheimer's/Dementia) | Amelioration of memory impairment | Modulation of hippocampal BDNF signaling, Sigma-1 receptor allosteric modulation | researchgate.nettargetmol.comresearchgate.netjst.go.jpnih.govjst.go.jpmedchemexpress.commedchemexpress.com |

| Rat model of cognitive dysfunction | Enhancement of hippocampal and prefrontal cortical neuronal network activity | Potential involvement of various receptors including D1-like and sigma-1 | researchgate.netnih.gov |

| Oxidative stress in neuronal cells | Neuroprotection | Inhibition of GSK3β, Anti-oxidative action, Activation of ERK/p38 pathways, Modulation of ion channels | targetmol.complos.orgplos.orgnih.gov |

Restoration of Memory Impairment by SKF83959 in Scopolamine-Induced Models

Studies have investigated the effects of SKF83959 on cognitive impairments, particularly in models utilizing scopolamine to induce memory deficits, which are relevant to conditions like Alzheimer's disease jst.go.jpnih.govamanote.com. SKF83959 administration has demonstrated significant improvements in scopolamine-induced memory impairments across various behavioral tasks, including the passive avoidance task, Y-maze test, and Morris water maze task medchemexpress.comjst.go.jpnih.govamanote.comjst.go.jp.

The anti-amnesic effects of SKF83959 in the scopolamine model appear to be mediated, at least in part, through the modulation of hippocampal brain-derived neurotrophic factor (BDNF) signaling medchemexpress.comjst.go.jpnih.govamanote.comjst.go.jp. SKF83959 treatment was found to significantly counteract the down-regulating effects of scopolamine on the BDNF signaling cascade in the hippocampus, but not in the cortex jst.go.jpnih.govamanote.comjst.go.jp. Furthermore, the protective effects of SKF83959 in this model were significantly attenuated by the use of K252a, a selective inhibitor of tyrosine kinase B (TrkB), a receptor for BDNF jst.go.jpnih.govamanote.comjst.go.jp. This suggests that the BDNF-TrkB pathway is crucial for the memory-enhancing effects of SKF83959 in this context medchemexpress.com.

Research indicates that SKF83959 may affect hippocampal BDNF expression by stimulating the phosphatidylinositol (PI) hydrolysis pathway via phospholipase Cβ, leading to the production of inositol (B14025) phosphate (B84403) 3 (IP3) and subsequent activation of Ca2+/calmodulin-dependent kinase IIα (CaMKIIα) jst.go.jp. Activation of CaMKIIα has been linked to BDNF production, suggesting this pathway may underlie SKF83959's effects on BDNF synthesis jst.go.jp.

Neuropsychiatric Conditions

SKF83959 has been investigated for its potential relevance in the pathophysiology and treatment of various neuropsychiatric conditions, including depression, schizophrenia, and addiction.

Depression Models Investigated with SKF83959

Studies have explored the effects of SKF83959 in animal models of depression.

SKF83959 has demonstrated antidepressant effects in the chronic social defeat stress model of depression nih.govoup.comablesci.comnih.govoup.com. In this model, SKF83959 treatment restored the decrease in hippocampal BDNF signaling pathway, dendritic spine density, and neurogenesis induced by chronic social defeat stress nih.govoup.comnih.govoup.com.

Further investigations using pharmacological inhibitors and genetic methods (siRNA/shRNA) have indicated that the antidepressant effects of SKF83959 in this model are mediated through the hippocampal dopamine (B1211576) D5 receptor, the phospholipase C/inositol phosphate 3/calmodulin-dependent kinase IIα pathway, and the BDNF system nih.govoup.comnih.govoup.com. The hippocampus appears to be particularly important for these effects nih.gov. SKF83959 stimulates the phospholipase Cβ/inositol phosphate 3 pathway, which activates Ca2+/calmodulin-dependent kinase IIα, influencing the synthesis of BDNF, a factor implicated in the pathophysiology of depression nih.govoup.com.

Schizophrenia Pathophysiology Research with SKF83959

Research has touched upon the potential role of SKF83959 in understanding schizophrenia pathophysiology. While basic research has suggested a role for dopamine D1 antagonism in schizophrenia treatment, clinical trials have not consistently confirmed this bohrium.com. The complex actions of dopamine D1 receptors, which are linked to various effectors beyond adenylyl cyclase, including phospholipase C, might contribute to the differing results between laboratory findings and clinical outcomes bohrium.com.

Studies using animal models, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model of schizophrenia, have investigated the impact of SKF83959 on neuronal network activity. Repeated SKF83959 treatment in MAM rats increased signal amplitude in the hippocampus and enhanced the spectral power of low-frequency delta and theta oscillations in this region medkoo.comnih.gov. In the prefrontal cortex, SKF83959 increased delta, theta, and gamma spectral power nih.gov. Increased hippocampal-prefrontal cortical theta coherence was also observed after acute and repeated SKF83959 administration nih.gov. However, in apparent contrast to these effects on neuronal oscillations, SKF83959 inhibited spatial learning and increased thigmotactic behavior in MAM rats medkoo.comnih.gov. These findings highlight a complex role for SKF83959 in regulating hippocampal-prefrontal cortical oscillatory network activity, and further research is needed to delineate the receptor mechanisms involved and their implications for cognitive dysfunction in conditions like schizophrenia nih.gov.

It is worth noting that while putative heteromers of dopamine D1 and D2 receptors have been proposed to play a role in depression and schizophrenia, some recent studies challenge the existence of these heteromers and the hypothesis that SKF83959 activates them vumc.org.

Addiction Research (e.g., Cocaine Antagonist Properties of SKF83959)

SKF83959 has been investigated for its potential in addiction research, particularly concerning its effects related to cocaine. Dopamine D1-like partial receptor agonists, including SKF83959, have been proposed as potential candidates for the treatment of cocaine addiction nih.gov.

Studies have shown that SKF83959 can antagonize the behavioral effects of cocaine tocris.commedkoo.com. In models of cocaine reward and seeking, pretreatment with SKF83959 has been shown to dose-dependently reduce measures associated with cocaine self-administration frontiersin.org. This suggests that SKF83959 may block cocaine self-administration frontiersin.org. The reduction in active lever responses following SKF83959 administration in these studies was not attributed to motor impairment, as acute SKF83959 treatment has been reported to enhance basal locomotion frontiersin.orgoup.com. These findings suggest a role for SKF83959 in modulating aspects of cocaine addiction frontiersin.org.

Other Pathological Contexts

Beyond the specific neurological and psychiatric conditions outlined, research has also explored SKF83959 in other pathological contexts. For instance, SKF83959 has been shown to have protective effects against neuroinflammation jst.go.jp. It has also been reported to promote neuronal release of glutamate (B1630785) jst.go.jp. Studies in models of Parkinson's disease have indicated that SKF83959 administration may have beneficial and reversing effects jst.go.jp. Additionally, SKF83959 has been investigated for its effects on fear extinction and its potential in addressing fear-related anxiety disorders researchgate.netnih.gov.

Data Tables

Here are interactive data tables summarizing some of the research findings discussed:

| Study Model | SKF83959 Effect | Key Mechanism(s) Involved | Citation(s) |

|---|---|---|---|

| Scopolamine-induced dementia | Improved memory impairment | Hippocampal BDNF signaling, BDNF-TrkB pathway, PLC/IP3/CaMKIIα | medchemexpress.comjst.go.jpnih.govamanote.comjst.go.jp |

| Chronic social defeat stress | Produced antidepressant effects | Hippocampal D5 receptor, PLC/IP3/CaMKIIα, BDNF system | nih.govoup.comnih.govoup.com |

| MAM rat model (Schizophrenia) | Enhanced hippocampal/PFC oscillations | (Under investigation, potential multiple receptors) | medkoo.comnih.gov |

| Cocaine addiction models | Antagonized behavioral effects | (Related to D1-like receptor partial agonism) | tocris.commedkoo.comnih.govfrontiersin.org |

| Receptor Target | SKF83959 Activity | Kᵢ (nM) (Rat) | Citation(s) |

|---|---|---|---|

| Dopamine D1-like receptor | Partial agonist | 1.18 (D1), 7.56 (D5) | medchemexpress.comtocris.comtargetmol.com |

| Dopamine D2 receptor | Low affinity | 920 | medchemexpress.comtocris.comtargetmol.com |

| Dopamine D3 receptor | Low affinity | 399 | medchemexpress.comtocris.comtargetmol.com |

| Sigma (σ)-1 receptor | Potent allosteric modulator | N/A | medchemexpress.comtargetmol.comresearchgate.net |

| Putative PI-linked D1-like receptor | Agonist (stimulates PI hydrolysis) | N/A | medchemexpress.comtargetmol.comjst.go.jpresearchgate.netnih.gov |

Glioblastoma Cell Apoptosis Induction by SKF83959

Investigations have explored the potential antineoplastic effects of SKF83959, particularly its ability to induce apoptosis in glioblastoma (GBM) cells. Research indicates that SKF83959 treatment can lead to a significant level of apoptotic cell death in GBM cells spandidos-publications.comnih.gov. This effect appears to be mediated through specific intracellular pathways.

Studies have shown that SKF83959 administration increases intracellular calcium levels and oxidative stress via the phospholipase C (PLC)/inositol trisphosphate pathway spandidos-publications.comnih.gov. The elevated calcium levels subsequently activate downstream calpains, leading to their dysregulation spandidos-publications.comnih.gov. Further findings suggest that SKF83959 treatment results in decreased mitochondrial transmembrane potential in GBM cells, indicating mitochondrial dysfunction spandidos-publications.comnih.gov. This mitochondrial dysfunction, along with endoplasmic reticulum stress, precedes the induction of apoptosis spandidos-publications.comnih.gov.

The activation and dysregulation of calpains appear to be key signaling factors in the apoptotic cascade triggered by SKF83959 in GBM cells spandidos-publications.com. Inhibition of calpain activity using calpastatin significantly reversed the increase in mitochondrial injury and endoplasmic reticulum stress, ultimately ameliorating GBM cell apoptosis induced by SKF83959 spandidos-publications.comnih.gov.

In vitro studies using human GBM U87 cells demonstrated that SKF83959 treatment at a concentration of 35 µM for 72 hours induced a substantial percentage of apoptotic cell death spandidos-publications.com. This finding suggests a potential selective toxicity of SKF83959 towards GBM cells compared to other cell types spandidos-publications.com. The activation of caspase-3 and caspase-8, typical markers of apoptosis, was also observed following SKF83959 treatment in these cells spandidos-publications.com.

Research also indicates that SKF83959 can inhibit GBM cell growth by impeding auto-lysosomal degradation, a process found to be dependent on calcium overload sci-hub.se. This suggests a complex mechanism of action involving multiple cellular pathways in SKF83959-induced GBM cell death sci-hub.se.

Epilepsy Models: Attenuation of Memory Impairment and Depressive-like Behavior by SKF83959

Memory impairment and emotional disorders, such as depression, are common comorbidities in patients with epilepsy acs.orgresearchgate.netnih.govpatsnap.com. Research utilizing animal models of epilepsy has investigated the potential therapeutic effects of SKF83959 on these associated symptoms acs.orgresearchgate.netnih.govpatsnap.com.

Studies using a mouse model of post-status epilepticus have shown that SKF83959 treatment ameliorated memory impairment and depressive-like mood during the latent period of epilepsy acs.orgresearchgate.netnih.govpatsnap.com. The observed improvements in behavior were accompanied by a reduction in neuron damage and gliosis formation in the hippocampus acs.orgresearchgate.netnih.gov. Furthermore, SKF83959 treatment suppressed the increase in pro-inflammatory cytokines, including tumor necrosis factor-α and interleukin-1β, and induced nitric oxide synthase in the latent period of epilepsy acs.orgresearchgate.netnih.gov.

The protective actions of SKF83959 in this epilepsy model appear to be mediated, at least in part, through the allosteric activation of the sigma-1 receptor acs.orgresearchgate.netnih.govpatsnap.com. This activation subsequently leads to the inhibition of the calcineurin/glycogen synthase kinase-3β pathway acs.orgresearchgate.netnih.govpatsnap.com. The importance of the sigma-1 receptor in these effects was highlighted by the fact that the protective actions of SKF83959 were reversed by BD1047, a sigma-1 receptor antagonist acs.orgresearchgate.netnih.govpatsnap.com. Additionally, inhibiting dehydroepiandrosterone (B1670201) synthesis with ketoconazole (B1673606) also reversed the protective activity of SKF83959, suggesting a potential link to neurosteroid signaling acs.orgresearchgate.netnih.govpatsnap.com.

Further research in a chronic social defeat stress model of depression, which can be relevant to the depressive-like behavior observed in epilepsy, demonstrated that SKF83959 produced antidepressant effects nih.govoup.com. These effects were associated with the restoration of the brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus, as well as increased dendritic spine density and neurogenesis nih.gov. The D5 receptor and the PLC/inositol phosphate 3/calmodulin-dependent kinase IIα pathway, along with the BDNF system, were found to be necessary for the antidepressant effects of SKF83959 in this model oup.com.

These findings collectively suggest that SKF83959 holds promise as an investigative compound for understanding and potentially addressing the memory impairment and depressive-like behavior associated with epilepsy, acting through mechanisms involving the sigma-1 receptor and neuroinflammatory pathways.

Cellular and Circuit Level Effects of Skf83959

Neuroprotection and Cell Viability by SKF83959

Studies have demonstrated that SKF83959 can exert neuroprotective effects and enhance cell viability, particularly in conditions of oxidative stress. This protective capacity appears to involve multiple mechanisms, including the modulation of oxidative stress pathways and the regulation of enzymes like inducible NO synthase.

Anti-Oxidative Stress Mechanisms of SKF83959

Oxidative stress is a significant contributor to neuronal damage in various neuropathies nih.gov. SKF83959 has shown remarkable neuroprotective effects against oxidative stress-induced injury in cellular models. For instance, pretreatment with SKF83959 significantly increased cell viability in hydrogen peroxide-treated retinal ganglion cell 5 (RGC-5) cells nih.gov. This cytoprotection was notably blocked by the application of SCH23390, a D1 receptor antagonist, suggesting a role for D1-like receptors in this effect nih.gov.

Further investigation into the molecular mechanisms revealed that SKF83959-induced cytoprotection involves the activation of the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways nih.gov. Pretreatment with inhibitors of ERK (U0126) and p38 (SB203580) significantly blunted the neuroprotective effect of SKF83959 against H2O2 insult nih.gov. Co-application of both ERK and p38 inhibitors almost completely blocked the SKF83959-induced cytoprotection nih.gov.